2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol
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Overview
Description
2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol is a fluorinated organic compound. It is characterized by the presence of a sulfinyl group attached to a nonafluorohexane chain, making it highly fluorinated. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol typically involves the reaction of nonafluorohexane with a sulfinylating agent under controlled conditions. One common method is the reaction of nonafluorohexane with sulfinyl chloride in the presence of a base, such as triethylamine, to form the sulfinylated product. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol exerts its effects is primarily through its interaction with molecular targets via its sulfinyl and fluorinated groups. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments. The fluorinated chain provides hydrophobic interactions, while the sulfinyl group can participate in hydrogen bonding and other polar interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
Uniqueness
What sets 2-(3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfinyl)ethan-1-ol apart from similar compounds is its specific combination of a sulfinyl group with a highly fluorinated chain. This unique structure imparts exceptional thermal stability and resistance to chemical reactions, making it particularly valuable in applications requiring robust and inert materials.
Properties
CAS No. |
917966-97-3 |
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Molecular Formula |
C8H9F9O2S |
Molecular Weight |
340.21 g/mol |
IUPAC Name |
2-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfinyl)ethanol |
InChI |
InChI=1S/C8H9F9O2S/c9-5(10,1-3-20(19)4-2-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 |
InChI Key |
XBIGHPJVWBVBPS-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)CCO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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